N-Ethyl-3-piperidyl benzilate

描述

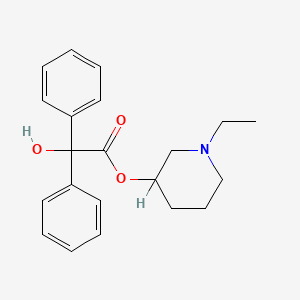

Structure

2D Structure

3D Structure

属性

CAS 编号 |

3567-12-2 |

|---|---|

分子式 |

C21H25NO3 |

分子量 |

339.4 g/mol |

IUPAC 名称 |

(1-ethylpiperidin-3-yl) 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C21H25NO3/c1-2-22-15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19,24H,2,9,14-16H2,1H3 |

InChI 键 |

OJYOTLHNSMYONM-UHFFFAOYSA-N |

SMILES |

CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

规范 SMILES |

CCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

外观 |

Solid powder |

其他CAS编号 |

3567-12-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

N-Ethyl-3-piperidyl benzilate; |

产品来源 |

United States |

Synthetic Methodologies and Radiochemical Preparation

Chemical Synthesis Routes for N-Ethyl-3-piperidyl Benzilate

The synthesis of this compound is a multi-step process that involves the formation of an ester from benzilic acid and an N-ethylated piperidine (B6355638) derivative.

Esterification and Key Reaction Steps

The final key step in the synthesis of this compound is the esterification of benzilic acid with an appropriate N-ethyl-3-piperidyl precursor. One documented method involves the reaction of N-ethyl-3-chloropiperidine with benzilic acid in a suitable solvent, such as anhydrous isopropyl alcohol, under reflux conditions. This reaction proceeds via a nucleophilic substitution where the hydroxyl group of benzilic acid displaces the chlorine atom of N-ethyl-3-chloropiperidine to form the corresponding ester.

Alternatively, transesterification can be employed. This involves reacting a simple ester of benzilic acid, such as methyl benzilate, with N-ethyl-3-piperidinol. This reaction is typically carried out in the presence of a catalytic amount of a strong base, like sodium, and may require heating. In some synthetic schemes, particularly for related piperidinyl benzilates, the piperidine nitrogen is first protected, for instance with a benzyl (B1604629) group, before the esterification step. This protecting group is then removed in a subsequent step to yield the desired N-substituted product.

A general representation of the esterification reaction is as follows:

| Reactants | Reaction Type | Product |

| Benzilic acid + N-ethyl-3-chloropiperidine | Nucleophilic Substitution | This compound |

| Methyl benzilate + N-ethyl-3-piperidinol | Transesterification | This compound |

Precursor Synthesis for Piperidine Moiety

The synthesis of the N-ethyl-3-piperidyl moiety is a critical preceding step. The direct precursor, N-ethyl-3-piperidinol, can be synthesized through various chemical routes. One common method is the reduction of 1-ethylpiperidin-3-one (B8816472) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Another approach involves the direct N-alkylation of 3-piperidinol with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base to neutralize the resulting hydrohalic acid.

The synthesis of the 3-piperidinol core itself can be achieved from pyridine-based starting materials. For instance, 3-hydroxypyridine (B118123) can be catalytically hydrogenated to yield 3-piperidinol. More complex, multi-step syntheses from substituted pyridines have also been developed to produce chiral 3-piperidinol building blocks. umich.eduncats.iosemanticscholar.orgsmolecule.comnih.gov

Radiochemical Synthesis of Labeled this compound for Research Applications

Radiolabeled versions of this compound and its analogues are instrumental as ligands for in vivo imaging techniques like Positron Emission Tomography (PET), which allows for the mapping of muscarinic acetylcholine (B1216132) receptors in the brain. nih.govmmsl.cz

Carbon-11 Radiolabeling for Positron Emission Tomography Ligands

Carbon-11 ([11C]) is a positron-emitting isotope with a short half-life of approximately 20.4 minutes, making it suitable for PET studies. The introduction of a [11C] label into the N-alkyl group of 3-piperidyl benzilate derivatives has been a key strategy for developing PET radioligands for muscarinic receptors. nih.govwikipedia.org

The radiolabeling of these compounds is typically achieved via N-alkylation of a suitable precursor with a [11C]-labeled alkylating agent. For the synthesis of [11C]this compound, the precursor would be nor-3-piperidyl benzilate (the N-desethyl compound). This precursor is then reacted with [11C]ethyl iodide or [11C]ethyl triflate. The [11C]-labeled alkylating agents are themselves produced in a cyclotron and rapidly incorporated into the final molecule.

For the analogous [11C]N-methyl-3-piperidyl benzilate, the common labeling agent is [11C]methyl triflate or [11C]methyl iodide, which reacts with the corresponding N-desmethyl precursor. nih.gov The synthesis of [11C]propyl iodide has been noted as being technically challenging, which has somewhat limited the widespread application of the [11C]N-propyl analogue. semanticscholar.org

| Radiolabeled Ligand | Precursor | [11C] Labeling Agent |

| [11C]N-methyl-3-piperidyl benzilate | nor-3-piperidyl benzilate | [11C]Methyl triflate or [11C]Methyl iodide |

| [11C]this compound | nor-3-piperidyl benzilate | [11C]Ethyl iodide or [11C]Ethyl triflate |

| [11C]N-propyl-3-piperidyl benzilate | nor-3-piperidyl benzilate | [11C]Propyl iodide |

Comparative studies of the N-alkyl analogues of [11C]3-piperidyl benzilate have been conducted to evaluate their properties as PET ligands. nih.govwikipedia.org In a study comparing (+)N-[(11)C]methyl-3-piperidyl benzilate ((11)C3-MPB), (+)N-[(11)C]ethyl-3-piperidyl benzilate ((11)C3-EPB), and (+)N-[(11)C]propyl-3-piperidyl benzilate ((11)C3-PPB) in monkeys, it was found that the regional brain distribution patterns of the three ligands were nearly identical and consistent with the known density of muscarinic receptors. nih.gov

However, their kinetic properties differed. The time-activity curves for (11)C3-EPB and (11)C3-PPB showed earlier peak times and faster clearance rates from receptor-rich cortical regions compared to (11)C3-MPB. nih.gov Kinetic analysis revealed that increasing the length of the N-alkyl chain led to a lower binding potential (BP), a measure of receptor density available to the radioligand. semanticscholar.orgnih.gov This is consistent with in vitro binding assays which showed a rank order of affinity as: (+)3-MPB > (+)3-EPB > (+)3-PPB. nih.gov

The lower affinity of the N-propyl analogue, (11)C3-PPB, made its binding more susceptible to displacement by endogenous acetylcholine, suggesting that ligands with moderated affinity might be more sensitive for detecting changes in neurotransmitter levels in the brain. nih.gov

| Radioligand | Relative Binding Affinity | Kinetic Properties in PET |

| (11C)3-MPB | Highest | Slower clearance, higher binding potential. nih.gov |

| (11C)3-EPB | Intermediate | Faster clearance and lower binding potential than MPB. nih.gov |

| (11C)3-PPB | Lowest | Fastest clearance, lowest binding potential, more sensitive to endogenous acetylcholine. semanticscholar.orgnih.gov |

Fluorine-18 (B77423) Radiolabeling Approaches for Related Benzilates

The development of radiolabeled benzilates, particularly those incorporating the positron-emitting radionuclide fluorine-18 (¹⁸F), is of significant interest for molecular imaging studies using Positron Emission Tomography (PET). nih.govku.dk ¹⁸F is an attractive nuclide for this purpose due to its near-ideal physical and nuclear characteristics, including a 109.7-minute half-life and low positron energy (0.635 MeV), which allows for high-resolution imaging. nih.gov The radiolabeling of benzilate structures, which are scaffolds for potent muscarinic acetylcholine receptor (mAChR) ligands, enables the in vivo mapping and quantification of these receptors in the brain. nih.govwikipedia.org

Strategies for ¹⁸F-labeling of benzilates typically involve the nucleophilic substitution of a leaving group with [¹⁸F]fluoride ion. researchgate.net This often requires a multi-step synthesis where a precursor molecule is first prepared, which is then subjected to the radiofluorination reaction in the final step. One of the most effective methods for introducing a fluoroethyl group onto a target molecule, such as a benzilate precursor, is through alkylation with a highly reactive ¹⁸F-labeled fluoroethylating agent. nih.govacs.org

Alkylation using 2-[¹⁸F]fluoroethyl triflate is a key strategy for the radiosynthesis of ¹⁸F-labeled benzilate analogues. nih.gov The triflate group (CF₃SO₃⁻) is an excellent leaving group, facilitating the nucleophilic attack by an amine, such as the secondary amine on a piperidyl ring of a benzilate precursor. This reaction efficiently forms a new carbon-nitrogen bond, thereby incorporating the ¹⁸F-fluoroethyl moiety onto the benzilate scaffold.

In a notable study, a series of piperidyl and pyrrolidyl benzilates were synthesized and evaluated as ligands for muscarinic acetylcholine receptors. nih.govacs.org For radiolabeling purposes, precursor compounds such as (R)-3-piperidyl benzilate (the norbenzilate ester) were reacted with 2-[¹⁸F]fluoroethyl triflate. nih.govacs.org This specific alkylation reaction yielded the desired ¹⁸F-labeled products, (R)-N-(2-[¹⁸F]fluoroethyl)-3-piperidyl benzilate ([¹⁸F]3-FEPB) and N-(2-[¹⁸F]fluoroethyl)-4-piperidyl benzilate ([¹⁸F]4-FEPB). nih.gov The synthesis was achieved with radiochemical yields between 7-9% and a high radiochemical purity of over 97%. nih.govresearchgate.net This approach demonstrates the viability of using fluoroethyl triflates for the preparation of PET radioligands from complex precursor molecules.

The synthesis of the required (R)-3-piperidyl benzilate precursor can be challenging. Researchers found that direct esterification between 3-piperidinol hydrochloride and methyl benzilate gave inconsistent yields. acs.org A more reliable route involved first protecting the piperidinol's amine with a benzyl group to produce (R)-N-benzyl-3-piperidinol, followed by esterification with methyl benzilate to create the N-benzylated piperidyl benzilate intermediate. acs.org

Molecular Pharmacology and Receptor Interaction Studies

Mechanism of Action as a Muscarinic Acetylcholine (B1216132) Receptor Antagonist

N-Ethyl-3-piperidyl benzilate functions as a muscarinic acetylcholine receptor antagonist, a type of anticholinergic agent that obstructs the action of muscarinic acetylcholine receptors (mAChRs). wikipedia.org These receptors are key proteins in signal transmission within certain parts of the nervous system. wikipedia.org By blocking these receptors, antimuscarinic agents like this compound prevent the normal signal transmission, which notably curtails the activation of the parasympathetic nervous system. wikipedia.org

The primary mechanism through which this compound exerts its effects is by competitive antagonism at muscarinic acetylcholine receptors. nih.gov This means it binds to the same site on the receptor as the endogenous neurotransmitter, acetylcholine (ACh). nih.gov By occupying the receptor site, it prevents acetylcholine from binding and activating the receptor, thereby blocking the downstream cellular response that ACh would normally trigger. nih.gov This competitive blockade is a hallmark of muscarinic antagonists and is the foundation of their pharmacological activity. nih.gov

A notable characteristic of this compound is that its effects on the central nervous system (CNS) are more pronounced than its peripheral effects. iiab.meen-academic.com The cholinergic system is divided into the central system (the brain and spinal cord) and the peripheral system (nerves and ganglia outside the CNS), which controls functions like muscle contraction and gland secretion. nih.gov The predominance of CNS effects suggests that the compound can effectively cross the blood-brain barrier to interact with muscarinic receptors in the brain, leading to its characteristic neurological effects. iiab.meen-academic.com

Receptor Binding Affinity and Selectivity Research

The interaction of this compound with muscarinic receptors has been quantitatively characterized through various research methodologies, focusing on its binding affinity and kinetics.

Radioligand binding assays are a common in vitro technique used to study the interaction of ligands with receptors. In the context of this compound and its analogs, these assays have been employed to determine their binding affinity for muscarinic receptors. nih.govnih.gov For instance, studies have utilized rat brain slices and a radiolabeled antagonist, such as [3H]QNB (3-Quinuclidinyl benzilate), to assess the affinity of these compounds. nih.gov Radiolabeled versions of piperidyl benzilates themselves have also been developed and used to map the distribution of muscarinic acetylcholine receptors in the brain. iiab.meen-academic.comwikipedia.org

Positron Emission Tomography (PET) studies using radiolabeled this compound have provided quantitative insights into its in vivo receptor binding. Kinetic analysis using a three-compartment model has been applied to PET data to determine the binding potential (BP), an index reflecting receptor density and ligand affinity. nih.gov Studies comparing this compound with its analogues have shown that it has a faster clearance rate from receptor-rich cortical regions than the N-methyl analogue. nih.gov This suggests different dissociation kinetics, where the ethyl derivative unbinds from the receptor more quickly.

Research has systematically compared this compound with other N-alkyl piperidyl benzilate analogues, such as the N-methyl and N-propyl versions, to understand structure-activity relationships. nih.gov A consistent finding is that the nature of the N-alkyl substituent significantly influences the compound's interaction with muscarinic receptors. en-academic.comnih.gov

It has been demonstrated that increasing the length of the N-alkyl chain from methyl to ethyl, and further to propyl, leads to a decrease in binding affinity and, consequently, a lower binding potential. nih.gov The N-methyl analogue exhibits the highest affinity, followed by the N-ethyl analogue, and then the N-propyl analogue. nih.gov This rank order is consistent with findings from in vitro binding assays. nih.gov this compound is therefore less potent than its N-methyl counterpart. iiab.meen-academic.com

Allosteric Modulation and Endogenous Neurotransmitter Interactions

This compound functions as an antagonist at muscarinic acetylcholine receptors (mAChRs), competing with the endogenous neurotransmitter, acetylcholine, for the primary binding site, also known as the orthosteric site. The interactions at these receptors are not limited to simple competition at a single site. The binding of ligands like this compound can be influenced by allosteric modulators, which are molecules that bind to a secondary, or allosteric, site on the receptor. nih.gov This binding event can alter the receptor's conformation, leading to either an increase (positive cooperativity) or a decrease (negative cooperativity) in the binding affinity or efficacy of the orthosteric ligand, such as acetylcholine. nih.gov

The dynamic interplay between receptor antagonists, allosteric modulators, and endogenous neurotransmitters is a critical area of neuropharmacology. The concentration of acetylcholine in the synaptic cleft, for instance, directly impacts the binding of competitive antagonists. When levels of endogenous acetylcholine rise, it can lead to the displacement of antagonists from the receptor, particularly those with lower binding affinities. This principle is central to understanding the in-vivo efficacy and kinetics of receptor ligands like this compound.

The binding of this compound to muscarinic receptors is sensitive to fluctuations in local acetylcholine concentrations. Research using Positron Emission Tomography (PET) with radiolabeled versions of piperidyl benzilates has provided significant insights into this relationship. nih.gov In studies on conscious monkeys, the administration of a cholinesterase inhibitor was used to experimentally increase the synaptic levels of acetylcholine. nih.gov This elevation of the endogenous neurotransmitter induced a competitive environment at the muscarinic receptor binding site.

A comparative study of N-alkylated piperidyl benzilates revealed that the length of the alkyl chain influences the ligand's binding affinity and, consequently, its susceptibility to displacement by acetylcholine. nih.gov The study compared the N-methyl ((+)N-[(11)C]methyl-3-piperidyl benzilate), N-ethyl ((+)N-[(11)C]ethyl-3-piperidyl benzilate), and N-propyl ((+)N-[(11)C]propyl-3-piperidyl benzilate) analogues. It was observed that increasing the alkyl chain length resulted in a lower binding potential, consistent with a reduced affinity for the receptor. nih.gov

When acetylcholine levels were increased following the administration of the cholinesterase inhibitor Aricept, the binding of the lower-affinity N-propyl analogue was displaced. In contrast, the N-methyl analogue, which possesses the highest affinity of the three, was not significantly affected by the increased acetylcholine levels. nih.gov This demonstrates that ligands with lower affinity, such as the N-ethyl and N-propyl derivatives, are more sensitive to competition from endogenous acetylcholine. nih.gov These findings underscore that the kinetic properties of a receptor ligand and its interaction with endogenous neurotransmitters can be modulated by subtle changes in its chemical structure, such as altering the N-alkyl substituent. nih.gov

Table 1: Comparative Effects of Increased Acetylcholine on N-Alkylated Piperidyl Benzilate Analogues

| Compound | Relative Binding Affinity | Effect of Increased Acetylcholine Levels | Reference |

|---|---|---|---|

| (+)N-methyl-3-piperidyl benzilate | Highest | Binding not significantly affected | nih.gov |

| (+)this compound | Intermediate | Intermediate susceptibility to displacement | nih.gov |

| (+)N-propyl-3-piperidyl benzilate | Lowest | Binding was displaced | nih.gov |

Preclinical Pharmacological Research Methodologies

In Vivo Mapping of Muscarinic Acetylcholine (B1216132) Receptors using Positron Emission Tomography (PET) in Animal Models

Radiolabeled versions of N-Ethyl-3-piperidyl benzilate have been instrumental in preclinical research for the in vivo mapping and quantification of muscarinic acetylcholine receptors (mAChRs) in the brain of animal models. Positron Emission Tomography (PET), a non-invasive imaging technique, allows for the visualization and measurement of the distribution and density of these receptors, providing crucial insights into their role in various physiological and pathological processes.

Tracer Distribution and Kinetics in Conscious Primate Brains

Studies utilizing PET with radiolabeled this compound, specifically with Carbon-11 ([¹¹C]), have been conducted in conscious primates, such as monkeys, to investigate the tracer's distribution and kinetics. These studies have demonstrated that the regional distribution of [¹¹C]this compound in the brain aligns with the known density of muscarinic receptors established through in vitro autoradiography.

The time-activity curves of [¹¹C]this compound exhibit distinct patterns in different brain regions. In areas rich in muscarinic receptors, the tracer shows higher uptake and slower clearance compared to regions with lower receptor densities. Research comparing this compound with its N-methyl and N-propyl analogs has revealed that the length of the N-alkyl chain influences the tracer's kinetics. Specifically, [¹¹C]this compound demonstrates an earlier peak of radioactivity and a faster clearance rate in cortical regions compared to its N-methyl counterpart, which has a higher affinity for the receptors. This suggests that this compound possesses slightly lower binding affinity, making it a potentially more suitable tracer for studies investigating the displacement by endogenous acetylcholine or other competing ligands.

Regional Distribution of [¹¹C]this compound in Primate Brain

| Brain Region | Relative Tracer Uptake | Clearance Rate |

|---|---|---|

| Striatum | High | Slow |

| Cortex | Moderate to High | Moderate |

| Cerebellum | Low | Fast |

Application of Microdialysis in Conjunction with PET for Neurochemical Correlation

To establish a direct correlation between the PET signal and the underlying neurochemical events, microdialysis has been employed concurrently with PET imaging in conscious animal models. This powerful combination allows for the simultaneous measurement of neurotransmitter levels in the extracellular fluid of specific brain regions and the in vivo binding of the radiotracer to its target receptors.

In studies involving [¹¹C]this compound and its analogs, microdialysis has been used to measure changes in acetylcholine levels following pharmacological challenges, such as the administration of a cholinesterase inhibitor. The resulting increase in endogenous acetylcholine can then be correlated with changes in the binding of the PET tracer. This approach has been pivotal in demonstrating that tracers with lower affinity, like this compound, are more sensitive to displacement by endogenous neurotransmitters.

Pharmacokinetic Modeling and Parameter Estimation for Receptor Quantification

Quantitative analysis of PET data requires the application of sophisticated pharmacokinetic models to estimate key parameters related to receptor density and affinity. These models typically involve the analysis of the time course of radioactivity in both the arterial plasma (the input function) and various brain regions of interest.

For [¹¹C]this compound, compartmental models, such as the two-tissue compartment model, are often employed to describe the tracer's movement between blood, free tissue, and specifically bound tissue compartments. By fitting the model to the experimental data, parameters such as the binding potential (BP), which is proportional to the product of receptor density (Bmax) and affinity (1/Kd), can be estimated. Kinetic analysis has confirmed that the binding potential of [¹¹C]this compound is lower than that of its N-methyl analog, consistent with its lower in vitro affinity.

Pharmacokinetic Parameters of N-Alkyl-3-piperidyl benzilates

| Compound | Binding Potential (BP) | Relative Affinity |

|---|---|---|

| N-Methyl-3-piperidyl benzilate | High | High |

| This compound | Moderate | Moderate |

| N-Propyl-3-piperidyl benzilate | Low | Low |

Preclinical Metabolism Studies of this compound

Direct and specific preclinical metabolism studies on this compound are not extensively documented in publicly available scientific literature. However, insights into its likely metabolic fate can be inferred from studies on structurally similar anticholinergic compounds, particularly 3-Quinuclidinyl benzilate (QNB), which shares the benzilate ester moiety.

In Vitro Metabolic Transformation Investigations (e.g., Liver Homogenate Studies)

Based on research on related compounds, it is anticipated that this compound undergoes metabolic transformation primarily in the liver. In vitro studies using liver homogenates or microsomal fractions from animal models would be the standard approach to investigate its metabolic pathways. For the structurally related compound QNB, in vitro experiments using rat and human liver microsomes have revealed that the primary metabolic pathways involve oxidation. nih.gov

It is plausible that this compound would undergo similar biotransformations, including:

N-dealkylation: Removal of the ethyl group from the piperidine (B6355638) nitrogen.

Hydroxylation: Addition of a hydroxyl group to the phenyl rings of the benzilate moiety or the piperidine ring.

Ester hydrolysis: Cleavage of the ester bond to yield benzilic acid and N-ethyl-3-hydroxypiperidine.

In Vivo Metabolic Fate and Excretion Studies in Animal Models

In vivo studies in animal models would be necessary to fully elucidate the metabolic fate and excretion routes of this compound. Following administration of the compound, analysis of urine, feces, and plasma would identify the parent compound and its metabolites.

Drawing parallels from studies on QNB, it is expected that the metabolites of this compound would be more polar than the parent compound, facilitating their excretion. nih.gov The primary route of excretion is likely to be renal, with metabolites and a small amount of the unchanged drug being eliminated in the urine. The specific metabolites formed in vivo and their relative proportions would need to be determined through dedicated preclinical studies.

Advanced Analytical and Computational Approaches in N Ethyl 3 Piperidyl Benzilate Research

Analytical Techniques for Compound Characterization and Purity Analysis

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization and purity assessment of N-Ethyl-3-piperidyl benzilate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for structural confirmation.

In a typical ¹H NMR spectrum, the signals corresponding to the protons of the N-ethyl group would appear as a characteristic quartet and triplet. The protons on the piperidine (B6355638) ring would produce a complex series of multiplets in the aliphatic region. The aromatic protons of the two phenyl rings on the benzilate moiety would generate signals in the downfield aromatic region. A key diagnostic signal is the singlet corresponding to the hydroxyl proton, which can be confirmed by D₂O exchange.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. Distinct signals would be observed for the ethyl group carbons, the carbons of the piperidine ring, the two types of aromatic carbons (substituted and unsubstituted), the ester carbonyl carbon, and the quaternary carbon bonded to the hydroxyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is interactive. Click on the headers to sort.

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl (-CH₃) | 1.0 - 1.2 | Triplet (t) | 3H |

| Ethyl (-CH₂) | 2.3 - 2.6 | Quartet (q) | 2H |

| Piperidine Ring (-CH₂-, -CH-) | 1.5 - 3.0 | Multiplets (m) | 9H |

| Hydroxyl (-OH) | 4.5 - 5.5 | Singlet (s) | 1H |

| Aromatic (Ph-H) | 7.2 - 7.6 | Multiplets (m) | 10H |

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic absorption bands corresponding to specific molecular vibrations.

Key diagnostic peaks include a broad absorption band in the region of 3500-3200 cm⁻¹, indicative of the O-H stretching vibration of the tertiary alcohol. A strong, sharp peak around 1730 cm⁻¹ corresponds to the C=O stretching of the ester group. The spectrum would also show multiple bands in the 3100-3000 cm⁻¹ region due to aromatic C-H stretching and in the 3000-2800 cm⁻¹ region for aliphatic C-H stretching. C-O stretching vibrations for the ester and alcohol groups would be visible in the 1300-1000 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Bands for this compound This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |

| Ester (C=O) | C=O Stretch | ~1730 | Strong |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium |

| Ester/Alcohol (C-O) | C-O Stretch | 1300 - 1000 | Strong |

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental formula of this compound. HRMS provides a highly accurate mass measurement, allowing for the confirmation of the chemical formula C₂₁H₂₅NO₃ nih.govuni.lu.

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that serve as a molecular fingerprint. The molecular ion peak [M]⁺ is typically observed. A prominent fragment in the mass spectra of benzilate esters is an ion at m/z 183, corresponding to the diphenylhydroxyacetyl moiety. Other significant fragments arise from the cleavage of the piperidine ring, with a major peak often seen at m/z 112 or 111, representing the N-ethyl-piperidyl portion of the molecule nih.gov.

Table 3: Key Mass Fragments in the HRMS of this compound This table is interactive. Click on the headers to sort.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Significance |

|---|---|---|

| 339.1834 | [C₂₁H₂₅NO₃]⁺ | Molecular Ion |

| 183 | [C₁₄H₁₁O₂]⁺ | Benzilate Moiety |

| 112/111 | [C₇H₁₄N]⁺ / [C₇H₁₃N]⁺ | N-ethyl-piperidyl Moiety |

| 105 | [C₇H₅O]⁺ | Benzoyl Cation |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

This compound possesses a chiral center at the 3-position of the piperidine ring, meaning it can exist as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying these stereoisomers to determine stereochemical purity.

This separation is achieved using a chiral stationary phase (CSP). CSPs create a chiral environment within the HPLC column, leading to differential interactions with the two enantiomers. This results in the formation of transient, diastereomeric complexes that have different stabilities, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation and quantification chromatographyonline.comresearchgate.netnih.gov. Polysaccharide-based or macrocyclic glycopeptide-based CSPs are commonly employed for the resolution of such chiral pharmaceutical compounds chromatographyonline.com.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide invaluable insight into the interactions between this compound and its biological targets, guiding further research and understanding its pharmacological profile.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. For this compound, an antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), docking simulations are performed to model its interaction within the receptor's binding site nih.govnih.gov. The orthosteric binding pocket of mAChRs is highly conserved, making these simulations critical for understanding ligand binding guidetopharmacology.org.

Simulations show that the protonated nitrogen atom of the piperidine ring forms a crucial ionic bond with a highly conserved aspartate residue in the third transmembrane helix (TM3) of the receptor. The hydroxyl group of the benzilate moiety acts as a hydrogen bond donor and acceptor, forming key hydrogen bonds with asparagine or tyrosine residues in the binding pocket. The two phenyl rings engage in hydrophobic and π-π stacking interactions with aromatic residues within the receptor, further stabilizing the ligand-receptor complex nih.gov. These interactions are characteristic of the binding mode for anticholinergic glycolates and are essential for the compound's high-affinity binding and antagonist activity nih.gov.

Table 4: Predicted Molecular Interactions from Docking Simulations This table is interactive. Click on the headers to sort.

| Ligand Moiety | Receptor Residue Type (Example) | Type of Interaction |

|---|---|---|

| Piperidine Nitrogen (protonated) | Aspartate (in TM3) | Ionic Bond |

| Benzilate Hydroxyl (-OH) | Asparagine / Tyrosine | Hydrogen Bond |

| Benzilate Phenyl Rings | Phenylalanine / Tyrosine / Tryptophan | Hydrophobic & π-π Stacking |

| Ester Carbonyl (C=O) | Tyrosine / Threonine | Hydrogen Bond (acceptor) |

Molecular Dynamics Simulations to Investigate Binding Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. In the context of this compound, MD simulations provide invaluable insights into its interaction with biological targets, primarily the muscarinic acetylcholine receptors (mAChRs). nih.gov These simulations allow researchers to observe the dynamic behavior of the ligand-receptor complex, offering a detailed view of the binding process and the stability of the interaction.

The primary goal of using MD simulations in this research is to elucidate the specific molecular interactions that govern the binding affinity and selectivity of this compound for different mAChR subtypes (M1-M5). nih.govnih.gov The simulation process begins by constructing a three-dimensional model of the receptor, often based on homology modeling if a crystal structure is unavailable, and then "docking" the this compound molecule into the receptor's binding site. This complex is then placed in a simulated physiological environment, including water molecules and ions, to mimic cellular conditions.

Throughout the simulation, which can span from nanoseconds to microseconds, the forces between atoms are calculated repeatedly, and Newton's laws of motion are applied to predict their subsequent positions and velocities. This generates a trajectory of the complex, revealing crucial information about the stability of the binding.

Key Research Findings from MD Simulations on Related Compounds:

While specific MD simulation data for this compound is not extensively published, studies on analogous compounds like N-methyl-4-piperidyl benzilates offer a model for the insights that can be gained. nih.govdocumentsdelivered.com These studies demonstrate that both the affinity and subtype selectivity of benzilic esters are comprehensively explained by molecular modeling. nih.govdocumentsdelivered.com

Researchers analyze several parameters from the simulation to assess binding stability:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time for both the ligand and the receptor's binding site indicates a stable binding mode.

Hydrogen Bonds: The formation and breakage of hydrogen bonds between the ligand and receptor are monitored. Persistent hydrogen bonds are key indicators of a stable and high-affinity interaction. For piperidyl benzilates, interactions with specific amino acid residues in the binding pocket are critical.

Interaction Energy: By calculating the non-bonded interaction energies (van der Waals and electrostatic forces) between the ligand and the receptor, researchers can quantify the strength of the binding.

Table 1: Key Parameters Analyzed in MD Simulations for Ligand Binding Stability

| Parameter | Description | Implication for Binding Stability |

|---|---|---|

| RMSD | Measures the deviation of the protein-ligand complex from its initial docked pose over time. | A low and stable RMSD value suggests the ligand remains in its binding pocket without significant conformational changes, indicating a stable complex. |

| Hydrogen Bonds | Identifies the number and duration of hydrogen bonds formed between the ligand and specific amino acid residues in the receptor. | A higher number of persistent hydrogen bonds typically correlates with stronger and more stable binding. |

| Interaction Energy | Calculates the sum of electrostatic and van der Waals energies between the ligand and the receptor. | A more negative and stable interaction energy indicates a more favorable and stable binding affinity. |

| Radius of Gyration | Measures the compactness of the protein structure during the simulation. | A stable radius of gyration suggests that the binding of the ligand does not cause significant unfolding or instability in the receptor protein. |

This computational approach allows for a dynamic understanding of how this compound orients itself within the binding pocket and which specific residues are crucial for anchoring it, thereby explaining its binding affinity and selectivity profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org In the study of this compound and its analogs, QSAR is employed to predict the binding affinity for muscarinic receptors and to guide the design of new compounds with potentially higher potency or selectivity. nih.gov

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical and structural properties. researchgate.net A QSAR model takes the form of a mathematical equation:

Activity = f (Molecular Descriptors) + error wikipedia.org

The process of developing a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds (analogs of this compound) with experimentally determined biological activities (e.g., binding affinities, Ki values) is compiled.

Descriptor Calculation: For each molecule in the data set, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Application in this compound Research:

For a series of piperidyl benzilate analogs, QSAR models can identify the key molecular features that enhance binding to muscarinic receptors. For instance, a model might reveal that increased lipophilicity in a certain region of the molecule and the presence of a hydrogen bond donor at another specific position are positively correlated with binding affinity.

Table 2: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Description |

|---|---|---|

| Topological | Molecular Connectivity Indices, Wiener Index | Describe the atomic arrangement and bonding within the molecule in 2D. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Quantify the electronic properties and distribution of electrons within the molecule. |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity, Polar Surface Area | Represent properties like solubility, size, and polarity, which are crucial for receptor interaction and bioavailability. |

| 3D Descriptors | Molecular Shape Indices, Steric Parameters (e.g., STERIMOL) | Describe the three-dimensional shape and volume of the molecule, which is critical for fitting into a receptor's binding site. wikipedia.org |

Research on related compounds has successfully used QSAR to explain how structural variations influence activity. For example, a QSAR study on piperine (B192125) analogs identified that the partial negative surface area and the molecular shadow were key determinants of inhibitory activity. nih.gov Similarly, for piperidyl benzilates, a QSAR model could quantitatively explain how substitutions on the phenyl rings or modifications to the piperidyl nitrogen substituent impact muscarinic receptor affinity. nih.gov These models are invaluable for predicting the activity of new, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. nih.gov

Future Perspectives in N Ethyl 3 Piperidyl Benzilate Research

Development of Next-Generation Muscarinic Receptor Probes

A primary focus of future research is the development of more sophisticated molecular probes derived from the N-Ethyl-3-piperidyl benzilate scaffold for in-vivo imaging techniques like Positron Emission Tomography (PET). While radiolabeled versions of this compound have been used to map the distribution of muscarinic acetylcholine (B1216132) receptors in the brain, efforts are ongoing to create next-generation ligands with improved properties. wikipedia.org

Researchers have developed PET ligands such as (+)N-[(11)C]ethyl-3-piperidyl benzilate ((11)C3-EPB) and (+)N-[(11)C]propyl-3-piperidyl benzilate ((11)C3-PPB). nih.gov Studies comparing these newer ligands to the more established (+)N-[(11)C]methyl-3-piperidyl benzilate ((11)C3-MPB) in monkeys have revealed important differences in their kinetic properties. It was observed that increasing the length of the N-alkyl chain, from methyl to ethyl and propyl, alters the ligand's affinity for the receptor. nih.gov Specifically, (11)C3-EPB and (11)C3-PPB showed earlier peak times of radioactivity and faster clearance rates from receptor-rich cortical regions than (11)C3-MPB. nih.gov

This modification of kinetic properties is significant because ligands with lower affinity might be more sensitive to changes in the concentration of endogenous neurotransmitters like acetylcholine. For instance, the binding of (11)C3-PPB, which has the lowest affinity of the three, was displaced by the increase in endogenous acetylcholine induced by a cholinesterase inhibitor, whereas the binding of the higher-affinity (11)C3-MPB was not significantly affected. nih.gov This suggests that new probes based on the this compound structure could be designed to dynamically measure the interaction between endogenous neurotransmitters and receptors. nih.gov Further research has also focused on synthesizing and radiolabeling analogs with fluorine-18 (B77423), such as (R)-N-(2-Fluoroethyl)-3-piperidyl benzilate (3-FEPB), to develop alternative in vivo probes. researchgate.net

| Ligand | Key Characteristic | Finding |

|---|---|---|

| (+)N-[(11)C]methyl-3-piperidyl benzilate ((11)C3-MPB) | Highest Affinity | Slower clearance rate from receptor-rich regions. Binding not significantly affected by induced endogenous acetylcholine. |

| (+)N-[(11)C]ethyl-3-piperidyl benzilate ((11)C3-EPB) | Intermediate Affinity | Faster clearance rate compared to (11)C3-MPB. |

| (+)N-[(11)C]propyl-3-piperidyl benzilate ((11)C3-PPB) | Lowest Affinity | Fastest clearance rate of the three. Binding was displaced by induced endogenous acetylcholine, making it a potential probe for neurotransmitter interaction. |

Integration of Multi-Modal Imaging Techniques for Comprehensive Receptor Characterization

To achieve a more complete picture of muscarinic receptor function, future research will increasingly integrate PET imaging with other modalities. Combining PET, which offers high sensitivity for tracking radiolabeled ligands, with techniques that provide complementary information can lead to a more comprehensive characterization of receptor pharmacology and physiology.

An example of this approach is the combination of PET with microdialysis. nih.gov This dual technique allows for the simultaneous measurement of receptor occupancy by a PET ligand (like (11)C3-PPB) and the local extracellular concentration of endogenous neurotransmitters (like acetylcholine). This integrated approach provides direct evidence of how fluctuations in native neurotransmitter levels affect ligand binding in real-time. nih.gov

Looking forward, the trend is toward combining in vivo imaging like PET with ex vivo, high-resolution techniques such as Mass Spectrometry Imaging (MSI). nih.gov MSI-based multi-modal approaches can correlate the distribution of a PET tracer with the spatial arrangement of a wide array of other molecules, including lipids, metabolites, and proteins, within the same tissue sample. nih.govthe-innovation.org By registering and integrating data from PET and MSI, researchers can build a more detailed molecular map of the receptor's environment. The combination of PET or MRI with MSI is expected to become a powerful tool for elucidating the molecular mechanisms of diseases where muscarinic receptors play a key role. nih.gov This fusion of imaging modalities offers the potential to move from static snapshots to a more dynamic understanding of receptor function in both healthy and diseased states. nih.gov

Advancements in Computational Design for Enhanced Ligand Properties

Computational modeling and molecular docking studies are becoming indispensable tools for the rational design of next-generation ligands based on the this compound framework. These in silico methods allow researchers to predict how structural modifications to a ligand will affect its binding affinity and selectivity for different muscarinic receptor subtypes (M1-M5).

By creating computational models of the receptor-ligand complex, scientists can gain detailed insights into the molecular interactions that govern binding. For example, modeling studies on N-methyl-4-piperidyl benzilates, which are structurally related to this compound, have helped to explain how factors like the absolute configuration (stereoisomerism) and the nature of aromatic substituents influence muscarinic affinity and selectivity. nih.govdocumentsdelivered.com Research has shown that an (S)-configuration of the benzilate moiety and the presence of hydrophilic aromatic substituents tend to enhance muscarinic affinity. nih.govdocumentsdelivered.com

| Compound Name | Ki (nM) |

|---|---|

| (R)-N-(2-Fluoroethyl)-3-piperidyl benzilate (3-FEPB) | 12.1 |

| N-(2-fluoroethyl)-4-piperidyl benzilate (4-FEPB) | 1.83 |

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for N-Ethyl-3-piperidyl benzilate, and what analytical methods validate its purity?

- Methodology : Synthesis typically involves esterification of benzilic acid with N-ethyl-3-piperidinol under acidic catalysis. Purity is validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemistry and functional groups .

- Note : Regulatory compliance is essential due to its classification as a controlled substance in multiple jurisdictions (e.g., Arkansas Register, Indiana Code) .

Q. How is this compound classified in controlled substance schedules, and what documentation is required for legal research use?

- Methodology : The compound is listed under Schedule I in jurisdictions like Virginia (Code § 54.1-34) and Arkansas (Emergency Rule 2012) . Researchers must obtain a DEA Schedule I license, submit protocols to institutional review boards (IRBs), and maintain rigorous inventory logs. Cross-referencing local legislation (e.g., U.S. Controlled Substances Act analogues) is mandatory to avoid compliance gaps .

Q. What in vitro models are suitable for preliminary neuropharmacological studies of this compound?

- Methodology : Radioligand binding assays using muscarinic acetylcholine receptor (mAChR) subtypes (M1–M5) are standard for assessing affinity. Functional activity is evaluated via calcium flux assays in transfected HEK293 cells. Dose-response curves (EC₅₀/IC₅₀) should be compared to reference antagonists like scopolamine .

Advanced Research Questions

Q. How do the hallucinogenic effects of this compound compare to LSD in human behavioral studies?

- Methodology : A counterbalanced, double-blind design (e.g., Lebovits et al., 1962) administers standardized doses (e.g., 15 mg JB 318 vs. 100 µg LSD) to assess subjective effects. The Minnesota Multiphasic Personality Inventory (MMPI) quantifies psychological profiles, focusing on scales like Schizophrenia (Sc) and Hypomania (Ma). Post-hoc analysis of hallucinations vs. affective changes requires qualitative coding frameworks .

- Data Contradiction : While JB 318 induced more hallucinations, LSD showed stronger effects on body image distortion. Researchers must account for intersubject variability via stratification by baseline MMPI scores .

Q. What neurochemical mechanisms underlie the prolonged half-life of this compound in vivo?

- Methodology : Pharmacokinetic studies in rodent models using radiolabeled [¹⁴C]-JB 318 track metabolite formation via liquid scintillation counting. Hepatic cytochrome P450 (CYP3A4/2D6) inhibition assays identify enzymes responsible for oxidative metabolism. Bile-duct cannulation models assess enterohepatic recirculation contributions to sustained plasma levels .

Q. How can researchers resolve discrepancies in receptor binding data between this compound and its structural analogues?

- Methodology : Molecular docking simulations (e.g., AutoDock Vina) compare binding poses at mAChR orthosteric sites. Mutagenesis studies (e.g., M3 receptor T234A mutation) validate critical residues for ligand interaction. Cross-referencing with X-ray crystallography data (e.g., PDB: 4U15) clarifies steric hindrance or electrostatic mismatches .

Q. What ethical considerations apply to human studies involving this compound, given its hallucinogenic properties?

- Methodology : IRB protocols must include informed consent detailing risks of dissociation and paranoia. Post-trial psychological support is mandatory. Adverse event reporting should align with FDA guidelines for Schedule I substances, emphasizing real-time monitoring during trials .

Data Interpretation Challenges

Q. How should researchers address batch-to-batch variability in this compound synthesis impacting experimental reproducibility?

- Methodology : Implement quality control (QC) via tandem LC-MS/MS to detect impurities (e.g., N-Methyl-3-piperidyl benzilate). Accelerated stability studies (40°C/75% RH) identify degradation products. Collaborative interlab validation (e.g., ASTM E691) ensures consistency .

Q. What statistical approaches are optimal for analyzing dose-dependent behavioral toxicity in zebrafish models?

- Methodology : Nonlinear mixed-effects modeling (NLME) quantifies EC₅₀ for locomotor inhibition. Principal component analysis (PCA) reduces multidimensional behavioral data (e.g., Open Field Test parameters). Survival analysis (Kaplan-Meier curves) evaluates latency-to-effect differences across concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。